molecular formula C22H27N2O4P B11392864 Diethyl {2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate

Diethyl {2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11392864
M. Wt: 414.4 g/mol
InChI Key: ANBFPRCQUXYFNT-UHFFFAOYSA-N
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Description

Diethyl {2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate is a complex organic compound with a unique structure. Let’s break down its name:

    Diethyl: Indicates the presence of two ethyl groups (CH₂CH₃) attached to the phosphonate moiety.

    {2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}: Describes the core structure, which consists of an oxazole ring fused with a benzyl group and an amino group.

    Phosphonate: Refers to the phosphorus-containing functional group (-PO₃H₂) attached to the oxazole ring.

Preparation Methods

Synthetic Routes::

    Oxazole Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors. For example, the reaction of benzylamine with ethyl glyoxylate followed by cyclization yields the oxazole ring.

    Phosphonate Group Introduction: Diethyl phosphite (Et₂PO(OH)) can react with the oxazole intermediate to form the desired compound.

Reaction Conditions::

    Solvents: Common solvents include dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

    Reagents: Benzylamine, ethyl glyoxylate, diethyl phosphite.

    Catalysts: Acidic catalysts may be used for the cyclization step.

Industrial Production:: Industrial-scale production typically involves optimization of reaction conditions, scalability, and purification methods.

Chemical Reactions Analysis

    Reduction: The benzyl group can be selectively reduced to benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The phosphonate group can undergo substitution reactions, such as nucleophilic substitution with alkyl halides.

    Major Products: The compound itself, along with intermediates formed during synthesis, constitutes the major products.

Scientific Research Applications

    Medicinal Chemistry: Investigated for potential drug development due to its unique structure and potential biological activity.

    Phosphonate Prodrugs: Used as prodrugs to enhance drug delivery and bioavailability.

    Biological Studies: Studied for its interactions with enzymes and receptors.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, potentially affecting enzymatic processes or signaling pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H27N2O4P

Molecular Weight

414.4 g/mol

IUPAC Name

2-benzyl-4-diethoxyphosphoryl-N-(2-phenylethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C22H27N2O4P/c1-3-26-29(25,27-4-2)22-21(23-16-15-18-11-7-5-8-12-18)28-20(24-22)17-19-13-9-6-10-14-19/h5-14,23H,3-4,15-17H2,1-2H3

InChI Key

ANBFPRCQUXYFNT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=CC=C2)NCCC3=CC=CC=C3)OCC

Origin of Product

United States

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